molecular formula C14H7ClFNO B3337657 2-Isocyano-5-chloro-2'-fluorobenzophenone CAS No. 730964-91-7

2-Isocyano-5-chloro-2'-fluorobenzophenone

Cat. No.: B3337657
CAS No.: 730964-91-7
M. Wt: 259.66 g/mol
InChI Key: OGGXYSVLBMLBMI-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Aromatic Ketones in Synthesis and Molecular Design

Aromatic ketones, or benzophenones, are a well-established class of compounds with broad applications, from photoinitiators in polymer chemistry to key intermediates in the synthesis of pharmaceuticals. Their carbonyl group provides a reactive site for a plethora of nucleophilic addition and condensation reactions. The presence of additional functional groups on the aromatic rings dramatically expands their synthetic utility, allowing for a diverse range of transformations. For instance, the precursor to our target molecule, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), is a known intermediate in the synthesis of benzodiazepines, a class of psychoactive drugs. acs.orguwm.edu The strategic placement of functional groups allows for the construction of complex heterocyclic systems.

The synthesis of the precursor amine, 2-amino-5-chloro-2'-fluorobenzophenone, can be achieved through methods such as the Friedel-Crafts acylation. One patented method describes the condensation of o-fluorobenzoyl chloride and p-chloroaniline at high temperatures in the presence of zinc chloride to produce the desired aminobenzophenone with high purity. researchgate.net This highlights the industrial relevance of this class of compounds.

Unique Reactivity Profile of the Isocyano Group (-NC) as an Ambident Nucleophile/Electrophile

The isocyano group (-N≡C), also known as the isonitrile or carbylamine group, is a unique functional group in organic chemistry, possessing a formally divalent carbon atom. This electronic structure imparts a dual reactivity profile, allowing it to act as both a nucleophile and an electrophile at the carbon atom. This ambident nature is central to its utility in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product.

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgchemistnotes.com

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (like the benzophenone (B1666685) moiety), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org The reaction is believed to proceed through a concerted mechanism in non-polar solvents, where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide. chemistnotes.comorganic-chemistry.org

Ugi Reaction: This is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.orgnih.govbeilstein-journals.org The mechanism typically involves the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide. wikipedia.org

The isocyano group's ability to participate in these and other reactions, such as cycloadditions and insertions, makes it a powerful tool for the rapid generation of molecular diversity. nih.gov

The synthesis of aryl isocyanides is commonly achieved through a two-step process starting from the corresponding primary amine. nih.gov The amine is first formylated to give an N-substituted formamide (B127407), which is then dehydrated using reagents like phosphorus oxychloride (POCl₃) in the presence of a base. researchgate.netnih.govorganic-chemistry.org This method is known for its efficiency and applicability to a wide range of anilines. nih.govresearchgate.net Another method involves the carbylamine reaction, where a primary amine reacts with chloroform (B151607) in the presence of a strong base. quora.com

Role of Halogen Substituents (Chloro and Fluoro) in Modulating Reactivity and Electronic Structure

The presence of chloro and fluoro substituents on the benzophenone scaffold of 2-Isocyano-5-chloro-2'-fluorobenzophenone significantly influences its electronic properties and, consequently, its reactivity. Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) due to their lone pairs of electrons.

For both chlorine and fluorine, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution reactions. However, they are ortho-, para-directing. Fluorine is the most electronegative element and thus has a stronger inductive effect than chlorine. quora.combritannica.com The presence of these electron-withdrawing halogens will impact the reactivity of both the carbonyl group and the isocyano group.

The electron-withdrawing nature of the halogens can enhance the electrophilicity of the carbonyl carbon in the benzophenone unit, potentially making it more susceptible to nucleophilic attack. Conversely, the electron-withdrawing effects can decrease the nucleophilicity of the isocyano carbon. The precise influence will depend on the relative positions of the substituents and the specific reaction conditions. The fluorine atom at the 2'-position and the chlorine atom at the 5-position will have distinct electronic influences on the reactivity of the molecule. The fluorine atom, being ortho to the carbonyl group, will have a more pronounced effect on the carbonyl's reactivity compared to the more distant chlorine atom.

Overview of Research Trajectories for Complex Isocyanide-Containing Molecules

Research into complex isocyanide-containing molecules is driven by their potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The ability of isocyanides to participate in multicomponent reactions makes them highly valuable for the construction of libraries of complex molecules for drug discovery. nih.govnih.gov For example, isocyanide-based MCRs have been used to synthesize peptidomimetics and other biologically relevant scaffolds. beilstein-journals.org

The unique coordination chemistry of isocyanides with transition metals is another active area of research. uwm.edukyushu-u.ac.jp Isocyanide ligands can stabilize various oxidation states of metals and have been used in the development of novel catalysts. The electronic properties of the isocyanide can be tuned by the substituents on the aromatic ring, which in turn influences the properties of the resulting metal complexes.

Furthermore, the incorporation of isocyanides into larger, more complex molecular architectures is a continuing goal in organic synthesis. The development of new reactions involving isocyanides and the application of existing methods to new substrates, such as the halogenated benzophenone scaffold discussed here, are key research trajectories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-isocyanophenyl)-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGXYSVLBMLBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374785
Record name 2-Isocyano-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-91-7
Record name 2-Isocyano-5-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isocyano 5 Chloro 2 Fluorobenzophenone and Its Precursors

Direct Synthesis Approaches

Direct synthesis focuses on the final conversion step to the isocyanide from its immediate precursor and the foundational reactions that build the benzophenone (B1666685) core itself.

Isocyanation Strategies for Benzophenone Derivatives

The transformation of the 2-amino group on the benzophenone core into the 2-isocyano functionality is a critical step. This is typically achieved through the dehydration of an intermediate formamide (B127407) or via carbylamine reactions.

The most prevalent method for synthesizing isocyanides involves the dehydration of N-substituted formamides. nih.govpsu.eduresearchgate.net This process is applicable to a wide range of both aliphatic and aromatic formamides. nih.gov The reaction typically employs a dehydrating agent in the presence of a base.

The general pathway involves two steps:

Formylation of the primary amine (2-amino-5-chloro-2'-fluorobenzophenone) to yield the corresponding N-formyl derivative, N-(5-chloro-2-(2-fluorobenzoyl)phenyl)formamide.

Dehydration of the resulting formamide to produce the target isocyanide.

A variety of dehydrating agents can be utilized for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) being a common and effective choice. nih.gov Other reagents such as tosyl chloride, diphosgene, and the Burgess reagent have also been successfully employed for this purpose. nih.govpsu.edunih.gov A simple and highly efficient protocol involves using phosphorus oxychloride with triethylamine serving as both the base and the solvent at 0 °C, often yielding the isocyanide product in high purity and excellent yields within minutes. nih.gov

Table 1: Comparison of Common Dehydrating Agents for Formamide to Isocyanide Conversion

Dehydrating Agent Base Typical Conditions Notes
Phosphorus oxychloride (POCl₃) Triethylamine, Pyridine (B92270) 0 °C to room temp Widely used, efficient, and practical method. nih.govnih.gov
Tosyl Chloride (TsCl) Pyridine, Triethylamine Room temp to reflux Effective, though may require heating. nih.gov
Diphosgene Tertiary amines Low temperature Highly effective but uses a toxic reagent. nih.gov
Burgess Reagent None required Room temp to reflux Halide-free reagent, useful for sensitive substrates. psu.edu

An alternative route to isocyanides is the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which utilizes dichlorocarbene. orgsyn.org Dichlorocarbene is a reactive intermediate that can be generated in situ from the reaction of chloroform (B151607) with a strong base, often under phase-transfer catalysis (PTC) conditions. orgsyn.org

In this approach, the primary amine, 2-amino-5-chloro-2'-fluorobenzophenone (B18288), reacts with dichlorocarbene. The reaction mechanism involves the addition of the amine to the carbene, followed by the elimination of two molecules of hydrochloric acid to form the isocyanide. orgsyn.org While this is a classic method, it has been made more practical and preparatively useful through the development of phase-transfer catalysis. orgsyn.org More recently, methods using difluorocarbene as a precursor have also been developed, offering a potentially safer alternative to traditional methods. organic-chemistry.orgresearchgate.net

Condensation Reactions for Benzophenone Core Formation

The synthesis of the crucial precursor, 2-amino-5-chloro-2'-fluorobenzophenone, is achieved through condensation reactions that form the central ketone linkage between the two substituted phenyl rings. google.com

Friedel-Crafts acylation is a fundamental method for forming aryl ketones. researchgate.net In the context of synthesizing substituted 2-aminobenzophenones, this typically involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride in the presence of a Lewis acid catalyst. patsnap.compatsnap.com For the synthesis of 2-amino-5-chlorobenzophenone, for example, p-chloroaniline can be reacted with benzoyl chloride. patsnap.compatsnap.com However, this direct acylation can sometimes result in low yields (e.g., 39%) and requires stringent anhydrous conditions. patsnap.compatsnap.com

Another approach involves the reaction of p-chloroaniline with benzonitrile (B105546) and boron trichloride, followed by hydrolysis, to yield 2-amino-5-chlorobenzophenone. prepchem.com Various methodologies have been developed to synthesize 2-aminobenzophenone (B122507) derivatives, highlighting the versatility of the Friedel-Crafts approach and its alternatives. researchgate.net

A specific and effective method for preparing 2-amino-5-chloro-2'-fluorobenzophenone involves a high-temperature condensation catalyzed by zinc chloride (ZnCl₂). google.com This process reacts p-chloroaniline with o-fluorobenzoyl chloride under the action of dehydrated zinc chloride. google.com

The reaction is typically carried out at temperatures ranging from 100 to 350 °C. google.com A described procedure involves heating o-fluorobenzoyl chloride and p-chloroaniline at 200 °C, followed by the addition of anhydrous zinc chloride and continued reaction. google.com This method has been shown to significantly improve the yield from around 50% to over 70% and increase the purity of the final product to ≥98%. google.com The use of dehydrated zinc chloride is crucial for the efficiency of the reaction. google.com Zinc chloride has also been noted as a catalyst in other condensation reactions, such as the Knoevenagel and aldol (B89426) condensations. strategian.comorgsyn.org

Table 2: Example of Zinc Chloride-Catalyzed Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone

Reactant 1 Reactant 2 Catalyst Temperature Reported Yield Reported Purity
p-Chloroaniline o-Fluorobenzoyl chloride Anhydrous ZnCl₂ ~200 °C >70% ≥98% (HPLC)

Data sourced from patent information describing high-purity synthesis methods. google.com

Convergent Synthesis via Functional Group Interconversions

A convergent approach to synthesizing 2-isocyano-5-chloro-2'-fluorobenzophenone hinges on the initial, separate construction of key fragments followed by their combination. This strategy often involves the preparation of a substituted benzophenone core, which is then elaborated through functional group interconversions to introduce the isocyano moiety. The key precursor for this transformation is 2-amino-5-chloro-2'-fluorobenzophenone.

Conversion of 2-Amino-5-chloro-2'-fluorobenzophenone Precursors to the Isocyano Moiety

The transformation of the primary amino group in 2-amino-5-chloro-2'-fluorobenzophenone into an isocyanide is a critical step. This is typically achieved through a two-step sequence involving formylation of the amine followed by dehydration.

The classical method for converting a primary amine to an isocyanide is the Hofmann carbylamine reaction, where the amine reacts with chloroform and a strong base. nih.gov Another common laboratory-scale synthesis involves the dehydration of a formamide precursor. This latter method is often preferred for its milder conditions and applicability to complex molecules. For 2-amino-5-chloro-2'-fluorobenzophenone, the process would involve:

Formylation: The amino group is first acylated with a formylating agent, such as formic acid or a mixed anhydride, to yield N-(5-chloro-2-(2-fluorobenzoyl)phenyl)formamide.

Dehydration: The resulting formamide is then dehydrated using reagents like phosphoryl chloride (POCl₃), phosgene (B1210022) (COCl₂), or Burgess reagent to yield the target isocyanide.

Scheme 1: General pathway for the conversion of 2-amino-5-chloro-2'-fluorobenzophenone to this compound.

The synthesis and derivatization of the precursor, 2-amino-5-chloro-2'-fluorobenzophenone, are well-documented. It is a key intermediate in the synthesis of various pharmaceuticals. medchemexpress.comwikipedia.org One common industrial synthesis involves the high-temperature condensation of o-fluorobenzoyl chloride and p-chloroaniline, catalyzed by zinc chloride. google.com This method can achieve high purity and yields. google.com

Other derivatizations of the amino group are also reported, such as its reaction with p-toluenesulfonyl chloride to form the corresponding tosylamide, which can serve as a protecting group or an intermediate for further reactions. google.com The amino group can also be acylated with reagents like chloroacetyl chloride to produce intermediates for the synthesis of other heterocyclic systems. researchgate.net

Introduction of Halogen Substituents in Benzophenone Architectures

The halogen substituents on the this compound molecule are integral to its structure and are introduced at the precursor stage. The synthetic strategies for the key precursor, 2-amino-5-chloro-2'-fluorobenzophenone, inherently address the placement of these halogens.

The primary methods for synthesizing the halogenated benzophenone core include:

Friedel-Crafts Acylation: This involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. For instance, the reaction between o-fluorobenzoyl chloride and p-chloroaniline. google.com

Grignard Reactions: An alternative approach involves the reaction of a Grignard reagent derived from a halogenated aniline with a halogenated benzaldehyde, followed by oxidation of the resulting alcohol to the benzophenone.

The table below summarizes a common industrial synthesis for the precursor.

Reactant 1Reactant 2CatalystTemperatureYieldPurityReference
o-Fluorobenzoyl chloridep-ChloroanilineZinc Chloride100–350 °C~70%≥98% google.com

Strategic Incorporation of Benzophenone Imines for Complex Building Blocks

Benzophenone imines can serve as versatile intermediates in organic synthesis. For 2-amino-5-chloro-2'-fluorobenzophenone, the primary amino group can be converted into a Schiff base (imine) by condensation with an aldehyde or ketone. A documented example is the reaction with salicylaldehyde (B1680747) to form {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. researchgate.net

This reaction is typically carried out by refluxing the aminobenzophenone and the aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net

Reactant 1Reactant 2SolventConditionsProductReference
2-Amino-5-chlorobenzophenoneSalicylaldehydeEthanolReflux, cat. H₂SO₄{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone researchgate.net

These imines can act as protecting groups for the amine, allowing for selective reactions at other sites of the molecule. More importantly, the imine nitrogen can direct metallation to the ortho position of the aminophenyl ring, enabling the introduction of further substituents and the construction of more complex molecular architectures.

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of a multifunctional molecule like this compound requires careful control over selectivity.

Control of Isocyanide Formation in the Presence of Other Functionalities

The key challenge in the synthesis of the target compound is the chemoselective conversion of the primary amino group to an isocyanide without affecting the other functional groups, namely the ketone and the aryl halides. The standard dehydration of the corresponding formamide is generally a chemoselective process under appropriate conditions. The reagents used for dehydration, such as POCl₃ or diphosgene, are electrophilic and will preferentially react with the amide oxygen over the less nucleophilic ketone oxygen or the unreactive aryl halides.

The presence of the electron-withdrawing benzoyl group deactivates the aniline ring, which can influence the reactivity of the amino group during the initial formylation step. However, this deactivation does not prevent the reaction but may require slightly more forcing conditions compared to a simple aniline. The subsequent dehydration step to form the isocyanide is generally robust and compatible with a wide range of functional groups. researchgate.netunimi.it The reaction's success relies on the differential reactivity of the functional groups present, with the formamide being the most susceptible to the dehydrating agent under controlled conditions.

Regioselectivity in Electrophilic/Nucleophilic Aromatic Substitution on Substituted Benzophenones

The regiochemical outcome of substitution reactions on the benzophenone core is dictated by the electronic properties of the substituents already present on the aromatic rings. In precursors to this compound, such as 2-amino-5-chloro-2'-fluorobenzophenone, the directing effects of the halogen, amino, and carbonyl groups are paramount.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the existing substituents on the benzene rings determine the position of the incoming electrophile. The primary factors are the inductive and resonance effects of these groups, which influence the stability of the intermediate arenium ion (sigma complex). youtube.comstudysmarter.co.uk Activating groups, which donate electron density, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, generally direct to the meta position. youtube.com

For a substituted benzophenone precursor, two rings must be considered:

Ring A (Substituted with Chlorine and an Acyl Group): The chlorine atom is an electron-withdrawing group by induction but can donate electron density through resonance. This makes it a deactivating, ortho-, para-director. libretexts.org Conversely, the benzoyl group (a ketone) is a powerful deactivating group due to both induction and resonance, acting as a meta-director. youtube.com The positions on this ring are therefore strongly deactivated towards electrophilic attack. Any substitution would be slow, with the regioselectivity determined by the competing directing effects. The position meta to the carbonyl group is generally favored in such deactivated systems. rsc.org

Ring B (Substituted with Fluorine): The fluorine atom, like chlorine, is a deactivating ortho-, para-director. libretexts.org The ring is also deactivated by the acyl group it is attached to. Electrophilic attack would preferentially occur at the ortho and para positions relative to the fluorine atom, as these positions are most stabilized by resonance. libretexts.org

The interplay of these effects is crucial for predicting the outcome of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzophenone skeleton. researchgate.net

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingDirecting Effect
-Cl (Chloro)HalogenDeactivatingortho, para
-F (Fluoro)HalogenDeactivatingortho, para
-C(=O)R (Acyl)CarbonylDeactivatingmeta
-NH₂ (Amino)AmineActivatingortho, para

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key process for synthesizing precursors, for example, by introducing an amino group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). stackexchange.com

The benzophenone structure is inherently activated for SNAr due to the potent electron-withdrawing nature of the carbonyl group. This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

Activation: The carbonyl group strongly withdraws electron density from the aromatic rings, particularly from the ortho and para positions.

Leaving Group: Halogens such as chlorine and fluorine can serve as leaving groups.

Regioselectivity: Nucleophilic attack will preferentially occur at the carbon atom bearing a leaving group that is also ortho or para to the activating carbonyl group. In the synthesis of 2-amino-5-chloro-2'-fluorobenzophenone from precursors like 2,5-dichloro-2'-fluorobenzophenone, a nucleophile (e.g., ammonia (B1221849) or an amine) would preferentially displace the chlorine at the 2-position, which is ortho to the carbonyl bridge. This regioselectivity is well-documented in similar systems, such as the synthesis of 4-aminoquinazolines, where substitution occurs selectively at the activated 4-position. nih.gov The relative stability of the possible σ-complex intermediates can be calculated to predict the most likely regioisomer. nih.gov

Stereochemical Control in Reactions Involving the Benzophenone Moiety

While the core benzophenone structure is planar, reactions involving this moiety or its derivatives can lead to the formation of chiral centers, necessitating stereochemical control.

Photochemical Reactions

The carbonyl group of benzophenone is photoreactive. Upon UV irradiation, it can be excited to a triplet diradical state, which can then participate in various stereoselective reactions. nih.gov

Hydrogen Atom Abstraction: Photoexcited benzophenones can abstract a hydrogen atom from a suitable donor. If a chiral benzophenone derivative is used, this process can proceed with enantioselectivity, enabling the deracemization of substrates like amino acid derivatives. chemrxiv.org

Paternò–Büchi Reaction: This photocycloaddition between a carbonyl group and an alkene leads to the formation of an oxetane (B1205548) ring. The stereochemistry of the resulting product can be controlled, providing a method for creating complex, stereodefined molecules.

Substrate and Auxiliary Control

Stereochemistry can be directed by incorporating a chiral element into the reacting molecule, either as a permanent part of the substrate or as a temporary auxiliary. youtube.com

Substrate Control: A pre-existing stereocenter in a benzophenone derivative can influence the stereochemical outcome of a subsequent reaction on another part of the molecule. The existing chiral center can block one face of the molecule, forcing a reagent to approach from the less sterically hindered direction. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the reaction, the auxiliary is removed. For instance, a chiral auxiliary attached near the benzophenone core could control the facial selectivity of an addition reaction to the carbonyl group or a nearby functional group. youtube.com A recent study demonstrated a highly diastereoselective transformation of o-trifluoromethyl benzylamines that proceeds through a controlled cascade reaction, yielding a single diastereomer. acs.org This highlights how the inherent structure and reactivity of intermediates can dictate stereochemical outcomes.

Interactive Table: Strategies for Stereochemical Control

StrategyDescriptionExample Application
Photochemical Reaction Use of UV light to excite the benzophenone carbonyl, leading to stereoselective additions or hydrogen abstractions. nih.govchemrxiv.orgEnantioselective deracemization using a chiral diarylketone catalyst. chemrxiv.org
Substrate Control A stereocenter within the molecule directs the stereochemistry of a new center being formed. youtube.comA chiral alcohol derived from a benzophenone precursor directing the formation of an acetal.
Auxiliary Control A removable chiral group is attached to the molecule to direct a stereoselective reaction. youtube.comAn expensive, single-enantiomer auxiliary is used to control the approach of a reagent and is later cleaved. youtube.com
Intermediate Control The specific geometry and electronic properties of a reaction intermediate favor a single stereochemical pathway. acs.orgGeneration of a planar difluoroquinone methide intermediate leads to a single diastereomer in a subsequent cycloaddition. acs.org

Chemical Reactivity and Transformation Pathways

Reactions Involving the Isocyano Moiety

The isocyano group (–N≡C) is a constitutional isomer of the nitrile group (–C≡N) and possesses a unique electronic structure, with a formal positive charge on the nitrogen and a negative charge on the carbon. This divalent carbon atom can act as both a nucleophile and an electrophile, making it a highly versatile functional group in organic synthesis. researchgate.net Its reactivity is central to the construction of complex molecular architectures.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in chemical synthesis. nih.govfrontiersin.org They are noted for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.govnih.gov Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, with the Passerini and Ugi reactions being the most classic examples. frontiersin.orgresearchgate.net

The Passerini reaction, first reported by Mario Passerini in 1921, is a three-component reaction that involves a carboxylic acid, a carbonyl compound (such as a ketone or aldehyde), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.govnumberanalytics.com This reaction is a cornerstone of combinatorial chemistry and has been instrumental in the synthesis of pharmacologically relevant structures and peptidomimetics. wikipedia.orgwalisongo.ac.idmdpi.com

In the context of 2-Isocyano-5-chloro-2'-fluorobenzophenone, the compound serves as the isocyanide component. The reaction mechanism is generally believed to proceed through a concerted pathway in apolar solvents, where a hydrogen-bonded cluster of the carboxylic acid and the carbonyl compound reacts with the isocyanide. nih.govorganic-chemistry.org The key steps involve the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, followed by proton transfer and an intramolecular acyl transfer known as the Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnumberanalytics.com

The general transformation is as follows:

Table 1: Passerini Reaction Components and Product

Reactant 1 (Isocyanide)Reactant 2 (Carbonyl)Reactant 3 (Carboxylic Acid)Product
This compoundAldehyde (R¹CHO) or Ketone (R¹R²C=O)Carboxylic Acid (R³COOH)α-Acyloxy amide

The reaction is highly versatile, allowing for a wide range of aldehyde, ketone, and carboxylic acid partners, which enables the generation of diverse libraries of α-acyloxy amides. mdpi.comnih.govnih.gov The reaction rate is often enhanced in aprotic solvents and at high concentrations of reactants. wikipedia.orgorganic-chemistry.org

Discovered by Ivar Karl Ugi in 1959, the Ugi reaction is a four-component condensation (U-4CC) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide (α-aminoacyl amide derivative). wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is highly valued in drug discovery for its efficiency and its ability to generate libraries of complex, peptide-like molecules in a single step. organic-chemistry.orgnih.gov The reaction is typically exothermic and completes within minutes. wikipedia.org

The accepted mechanism begins with the formation of an imine from the aldehyde/ketone and the amine. wikipedia.orgorganic-chemistry.org A proton exchange with the carboxylic acid activates the resulting iminium ion for nucleophilic attack by the isocyanide carbon. wikipedia.org This forms a highly reactive nitrilium intermediate, which is then attacked by the carboxylate anion. nih.govnih.gov The final step is an irreversible Mumm rearrangement, where an acyl group transfers from the oxygen to the nitrogen, driving the entire reaction sequence to completion and forming the stable bis-amide product. nih.govwikipedia.org

For this compound, its role is that of the isocyanide component, reacting with the other three components to form a complex dipeptide-like structure.

Table 2: Ugi Reaction Components and Product

Reactant 1 (Isocyanide)Reactant 2 (Carbonyl)Reactant 3 (Amine)Reactant 4 (Carboxylic Acid)Product
This compoundAldehyde (R¹CHO) or Ketone (R¹R²C=O)Primary Amine (R³NH₂)Carboxylic Acid (R⁴COOH)Bis-amide

The Ugi reaction's ability to incorporate four points of diversity makes it a powerful tool for creating peptidomimetics and other complex structures. organic-chemistry.orgthieme-connect.de

Beyond the classic Passerini and Ugi reactions, the isocyano moiety of this compound can participate in a variety of other MCRs, often leading to the synthesis of diverse heterocyclic scaffolds. nih.govnih.gov A common strategy involves the intramolecular trapping of the nitrilium intermediate formed during the reaction. nih.govnih.gov When one of the reactants contains an additional nucleophilic group, this group can attack the nitrilium ion, leading to cyclization. nih.gov

Examples of such transformations include:

Synthesis of Benzoxazoles: The reaction between 2-aminophenols, ketones, and isocyanides can produce benzoxazole (B165842) derivatives. semanticscholar.org The reaction proceeds via a benzoxazine (B1645224) intermediate formed by the intramolecular trapping of the nitrilium ion by the adjacent phenolic group. semanticscholar.org

Synthesis of Pyridines: An α-addition of an aldehyde and an enamide to an isocyanide, promoted by a Lewis acid like Zn(OTf)₂, can initiate a cascade reaction involving a [1+5] cycloaddition. nih.gov This leads to the formation of highly substituted pyridine (B92270) rings. nih.gov

Synthesis of Tetrahydropyrazines and other N-heterocycles: Ugi-type reactions using bifunctional reactants, such as ethylenediamine, can lead to the formation of heterocyclic structures like tetrahydropyrazines. nih.gov

These reactions highlight the utility of isocyanides as building blocks for complex heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov

Nucleophilic and Electrophilic Adduct Formation at the Isocyanide Carbon

The carbon atom of the isocyano group exhibits dual reactivity. It has significant carbenic character, allowing it to act as a potent nucleophile. researchgate.netthieme-connect.de This nucleophilicity is demonstrated in the initial step of both the Passerini and Ugi reactions, where the isocyanide carbon attacks an electrophilic carbonyl carbon or iminium ion. numberanalytics.comwikipedia.org

Conversely, the isocyanide carbon can also be the site of nucleophilic attack. This typically occurs after the isocyanide has reacted with an electrophile (like a proton or a Lewis acid) or an iminium ion to form a nitrilium intermediate (R-N≡C⁺-R'). nih.govnih.gov This intermediate is highly electrophilic and readily reacts with a wide range of nucleophiles. nih.gov In the Ugi and Passerini mechanisms, the carboxylate anion acts as the nucleophile that attacks this intermediate. nih.govwikipedia.org This dual reactivity allows for the formation of a variety of adducts, depending on the reaction conditions and the nature of the reacting partners. The reaction of the isocyanide with an electrophile activates it for subsequent addition of a nucleophile, forming the basis of its utility in MCRs. nih.gov

Polymerization Behavior of Isocyanides

Molecules containing an isocyanide group, such as this compound, can serve as monomers for polymerization, yielding poly(isocyanide)s. nih.gov These polymers are known for adopting stable, helical secondary structures. ru.nl

The most common method for isocyanide polymerization involves catalysis by Ni(II) salts. ru.nl The proposed "merry-go-round" mechanism involves the formation of a square planar tetrakis(isocyanide)nickel(II) complex. ru.nl Polymerization is initiated by the addition of a nucleophile, such as an amine, which attacks one of the coordinated isocyanide ligands. ru.nl This initiates a cascade of insertion reactions of the other coordinated isocyanide monomers into the growing polymer chain, which remains attached to the nickel center.

Alternatively, recent advances have focused on developing new catalysts and polymerization methodologies to create functional isocyanide-based polymers (IBPs). nih.gov Monomers with a single isocyanide group can be polymerized to create linear polymers where functional pendants can be introduced, imparting novel properties such as specific optical activities. nih.gov Furthermore, multicomponent reactions, including the Passerini reaction, have been employed to synthesize novel reactive monomers that can then be polymerized using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization to create well-defined functional polymers and copolymers. rsc.org The polymerization of this compound would result in a polymer with bulky, rigid benzophenone (B1666685) side chains, which would significantly influence the polymer's solubility, thermal stability, and conformational properties.

Reactions at the Halogenated Aromatic Rings

The two halogenated phenyl rings in this compound are the primary sites for chemical modification. The fluorine and chlorine atoms serve as leaving groups in substitution and coupling reactions, though their reactivity differs significantly based on the reaction mechanism. The electron-withdrawing nature of the central carbonyl group activates both rings towards certain transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluorobenzophenones

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com This process involves the displacement of a leaving group, like a halide, by a nucleophile. wikipedia.org The reaction is not a simple SN1 or SN2 type, but typically proceeds via an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The feasibility and rate of SNAr reactions are heavily dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

Activating Groups: SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.com Common activating groups include nitro (NO₂), cyano (CN), and acyl groups (like the carbonyl in a benzophenone). wikipedia.org In this compound, the central carbonyl group acts as an acyl activator for both aromatic rings. The isocyano group (-NC) also has electron-withdrawing character, which can further influence the reactivity of the ring it is attached to. nih.gov

Table 1: Factors Influencing SNAr Reactivity in Halogenated Benzophenones
FactorInfluence on SNAr RateReasonRelevance to this compound
Activating Group (e.g., Carbonyl)Increases RateStabilizes the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comThe central carbonyl group activates both the chloro- and fluoro-substituted rings.
Leaving Group (Fluorine)High Reactivity (Good Leaving Group)Strong inductive effect lowers the activation energy of the rate-determining nucleophilic attack step. stackexchange.comThe 2'-fluoro position is the most likely site for SNAr.
Leaving Group (Chlorine)Lower Reactivity vs. FluorineWeaker inductive effect compared to fluorine leads to a slower rate of nucleophilic attack. wikipedia.orgThe 5-chloro position is less reactive towards SNAr compared to the 2'-fluoro position.

The mechanism of SNAr reactions has been the subject of extensive study. The classical pathway is a two-step addition-elimination process. nih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net This step is generally slow and rate-determining. stackexchange.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comnih.gov

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast. libretexts.org

Recent mechanistic studies, supported by kinetic data and computational analysis, suggest that the SNAr mechanism exists on a continuum between a distinct, stepwise pathway and a fully concerted process. bris.ac.uknih.govbris.ac.uk In a concerted (CSNAr) mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. nih.gov Evidence suggests that reactions involving less-stabilized systems may favor a more concerted pathway. bris.ac.uknih.gov For highly activated substrates like fluorobenzophenones, the formation of a Meisenheimer-type intermediate is generally expected, but the exact nature of the process can be influenced by the specific nucleophile and reaction conditions. nih.govpsu.eduresearchgate.netfrontiersin.org Kinetic studies consistently show that the rate depends on the concentrations of both the substrate and the nucleophile, confirming that the initial addition is the kinetically significant event. nih.govpsu.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify aryl halides. youtube.comyoutube.com Unlike SNAr, these reactions generally follow a different order of halide reactivity (I > Br > Cl >> F) and proceed through a catalytic cycle involving a palladium complex. rsc.org For a molecule like this compound, the chlorine atom is the primary site for these transformations, as the C-F bond is typically too strong to undergo oxidative addition to palladium under standard conditions.

Several named cross-coupling reactions are applicable to halogenated benzophenones, primarily at the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org It is known for its mild reaction conditions and use of stable, low-toxicity boron reagents. nih.govorganic-chemistry.org The reaction of 4-chlorobenzophenone (B192759) with phenylboronic acid has been reported, though it can be inefficient under some conditions, reflecting the lower reactivity of aryl chlorides compared to bromides and iodides. rsc.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the activated organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Sonogashira Coupling: This method forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a fundamental tool for synthesizing arylalkynes. The reaction is generally effective for aryl chlorides, though more forcing conditions may be needed compared to aryl bromides or iodides. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc compounds are more reactive than their boron counterparts, which can be advantageous for coupling with less reactive aryl chlorides. nih.gov Palladium catalysts are most common, offering high yields and broad functional group tolerance. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Benzophenones
ReactionCoupling PartnerKey FeaturesApplicability to this compound
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Mild conditions, stable reagents, requires a base for activation. nih.govorganic-chemistry.orgApplicable at the 5-chloro position. rsc.org C-F bond is unreactive.
SonogashiraTerminal Alkyne (e.g., H−C≡C-R)Uses Pd and Cu(I) catalysts, mild conditions are possible. wikipedia.orgApplicable at the 5-chloro position to form an internal alkyne. organic-chemistry.org
NegishiOrganozinc Reagent (e.g., R-ZnX)High reactivity of organozinc partner, good for less reactive halides. wikipedia.orgorganic-chemistry.orgHighly suitable for coupling at the 5-chloro position. nih.gov

A key advantage of many modern cross-coupling protocols is their tolerance for a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. nih.govwikipedia.orgrsc.org However, the specific functional groups present in this compound—namely the carbonyl, isocyano, and halogen groups—must be considered.

Carbonyl Group: The benzophenone carbonyl group is generally well-tolerated in Suzuki, Sonogashira, and Negishi couplings.

Halogens: The differential reactivity of the C-Cl and C-F bonds is a major advantage. Cross-coupling can be performed selectively at the 5-chloro position without disturbing the 2'-fluoro substituent, which can be reserved for subsequent SNAr reactions.

Isocyano Group: The isocyano (-NC) group presents a potential challenge. Isonitriles are known to act as ligands for transition metals, including palladium, and could potentially coordinate to the catalyst and inhibit its activity. nih.gov The steric hindrance from the ortho position of the isocyano group might also influence the efficiency of the coupling reaction. rsc.orgorganic-chemistry.org Careful selection of the catalyst, ligands, and reaction conditions is often necessary to achieve successful coupling in the presence of potentially coordinating functional groups. rsc.org

Electrophilic Aromatic Substitution (EAS) on Benzophenone Rings

The susceptibility of this compound to electrophilic aromatic substitution (EAS) is significantly influenced by the electronic effects of its various substituents. The benzophenone core contains two distinct aromatic rings, each with its own set of directing groups that dictate the position and rate of electrophilic attack.

The central carbonyl group (C=O) is a powerful deactivating group. nih.gov It withdraws electron density from both aromatic rings through resonance and inductive effects, making them less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). wikipedia.orgmasterorganicchemistry.com This deactivation is substantial, requiring harsh reaction conditions for substitution to occur. The carbonyl group acts as a meta-director for both rings. wikipedia.orgyoutube.com

Ring A (Substituted with Isocyano and Chloro Groups): This ring is subject to competing directing effects.

Isocyano Group (-NC): Analogous to a cyano group, the isocyano functionality is a strong electron-withdrawing group due to resonance. masterorganicchemistry.comlibretexts.org It is strongly deactivating and directs incoming electrophiles to the meta position.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. nih.govlibretexts.org

Given that both the carbonyl and isocyano groups are strong deactivators, Ring A is highly unreactive. Any forced substitution would likely be directed to the C-4 position, which is meta to the isocyano group and ortho to the chloro group.

Ring B (Substituted with a Fluoro Group):

Fluoro Group (-F): Similar to chlorine, fluorine is an inductively deactivating but resonance-based ortho, para-director. youtube.com

Substitution on Ring B is also challenging due to deactivation from the carbonyl group. However, it is generally more susceptible to attack than Ring A. The fluorine atom would direct incoming electrophiles to the positions ortho and para to itself (C-3' and C-5').

RingSubstituentElectronic EffectDirecting InfluenceOverall Ring Reactivity
Ring ACarbonyl (-CO-)Deactivating (Resonance/Inductive)MetaHighly Deactivated
Isocyano (-NC)Strongly Deactivating (Resonance)Meta
Chloro (-Cl)Deactivating (Inductive), o,p-Stabilizing (Resonance)Ortho, Para
Ring BCarbonyl (-CO-)Deactivating (Resonance/Inductive)MetaDeactivated
Fluoro (-F)Deactivating (Inductive), o,p-Stabilizing (Resonance)Ortho, Para

Reactivity of the Benzophenone Carbonyl Group

The electrophilic carbon atom of the carbonyl group is a primary site for chemical transformations, including nucleophilic addition and reduction.

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic addition, where a nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. In general, ketones like benzophenone are less reactive towards nucleophiles than aldehydes due to greater steric hindrance around the carbonyl carbon and electronic stabilization from the two attached aryl groups. libretexts.orgyoutube.commasterorganicchemistry.com Reactions with strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would lead to the formation of a tertiary alcohol. The isocyanide carbon can also be a site for nucleophilic attack, creating a potential competition with the carbonyl carbon. mdpi.com

Reduction Reactions

The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative) or completely deoxygenated to a methylene (B1212753) group (-CH₂-). The choice of reducing agent is critical and determines the final product, especially in the context of the reducible isocyano group.

Reduction to an Alcohol: Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for the reduction of aldehydes and ketones to alcohols. studymind.co.ukyoutube.com NaBH₄ is generally incapable of reducing less reactive functional groups like esters or amides, and it is not expected to reduce the isocyano group. masterorganicchemistry.com This allows for the selective reduction of the carbonyl.

Reduction to an Amine: Stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the carbonyl group. masterorganicchemistry.combyjus.com However, LiAlH₄ is also known to vigorously reduce aryl isocyanides to their corresponding secondary N-methylamines. vedantu.comtardigrade.inquora.com Therefore, treatment with LiAlH₄ would likely result in the reduction of both functional groups.

Reactivity in Photochemical Processes

The benzophenone moiety is a classic and widely utilized photophore in chemical biology, particularly for photoaffinity labeling (PAL). wikipedia.org Upon irradiation with long-wavelength UV light (typically 350–365 nm), the benzophenone group is excited from its ground state to a reactive triplet diradical state. scispace.comresearchgate.net This diradical is capable of abstracting a hydrogen atom from nearby C-H bonds within an interacting biomolecule (e.g., a protein's active site), resulting in the formation of a stable, covalent cross-link. nih.gov

A key advantage of benzophenone-based photoprobes is their chemical stability in the absence of light and the fact that their activation wavelength minimizes damage to biological macromolecules. nih.govnih.gov The reversible nature of the excited state quenching by water allows for repeated excitation, increasing the labeling yield. nih.gov The presence of the benzophenone core makes this compound a suitable candidate for the design of photoaffinity probes to identify and map molecular interactions. scispace.com

Interplay of Functional Group Reactivity

Chemoselective Transformations Addressing Multiple Reactive Sites

Chemoselectivity is a paramount consideration for a molecule with multiple reactive functional groups like this compound. The primary reactive sites are the carbonyl carbon and the isocyanide carbon. The ability to target one site while leaving the other intact is crucial for synthetic applications.

The most prominent example of chemoselectivity for this compound involves reduction reactions. By selecting the appropriate reducing agent, one can selectively transform either the carbonyl group or both the carbonyl and isocyano groups.

Selective Carbonyl Reduction: Using sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) would chemoselectively reduce the benzophenone carbonyl to a secondary alcohol, leaving the isocyano group untouched. youtube.com

Non-selective Reduction: Using a powerful hydride donor like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF would result in the concurrent reduction of the carbonyl group to a secondary alcohol and the isocyano group to a secondary N-methylamine. masterorganicchemistry.comquora.com

This differential reactivity is summarized in the table below.

ReagentReactive Site(s)Product Functional Group(s)Selectivity
Sodium Borohydride (NaBH₄)Carbonyl GroupSecondary Alcohol, IsocyanideChemoselective for Carbonyl
Lithium Aluminum Hydride (LiAlH₄)Carbonyl Group & Isocyano GroupSecondary Alcohol, Secondary AmineNon-selective
Grignard Reagent (R-MgX)Carbonyl Group (primarily)Tertiary Alcohol, IsocyanideGenerally selective for Carbonyl

Domino and Cascade Reactions Involving the Compound

While specific documented research on domino and cascade reactions involving this compound is not extensively available, the chemical behavior of the 2-isocyanobenzophenone (B7890116) scaffold suggests its significant potential as a substrate in such transformations. The unique arrangement of the isocyanide and ketone functionalities allows for a variety of intramolecular and multicomponent reactions to construct complex heterocyclic systems in a single synthetic operation. These reactions are prized for their efficiency and atom economy. researchgate.netfrontiersin.org

The primary cascade pathway anticipated for this compound involves its conversion into substituted quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key area of research. nih.govresearchgate.net The isocyanide group is a versatile functional group that can participate in cyclization reactions, particularly in the formation of nitrogen-containing heterocycles. mdpi.com

One of the most powerful strategies for synthesizing complex molecules is through multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure. researchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are fundamental in combinatorial chemistry for creating diverse molecular libraries. mdpi.commdpi.com

A plausible domino reaction for this compound would involve a reaction with an amine. This process would typically begin with the formation of an imine from the benzophenone's carbonyl group and a primary amine. This is followed by an intramolecular nucleophilic attack from the isocyanide carbon onto the imine carbon, leading to a cyclized intermediate. Subsequent rearrangement and aromatization would yield the stable quinazoline ring system. This sequence, where multiple bonds are formed in a single pot without isolating intermediates, is a hallmark of a cascade reaction.

Research on related 2-aminobenzophenones demonstrates their utility in forming quinazolines through reactions with various nitrogen sources, often under catalytic conditions. nih.govorganic-chemistry.org For instance, the reaction of 2-aminobenzophenones with benzylamines, catalyzed by iodine with oxygen as the oxidant, yields 2-phenylquinazolines through a domino C-H amination and cyclization sequence. nih.gov Similarly, metal-free cyclization reactions of 2-aminoacetophenones with isocyanates have been shown to produce quinazolinone derivatives. frontiersin.org These examples highlight the inherent reactivity of the aminobenzophenone framework towards forming fused heterocyclic systems, a reactivity that is directly accessible from the corresponding isocyanide.

The following tables outline representative domino and cascade reactions that are applicable to the 2-isocyanobenzophenone scaffold.

Table 1: Representative Domino Reaction for Quinazoline Synthesis

This table illustrates a generalized domino reaction pathway for the synthesis of a substituted quinazoline from a 2-isocyanobenzophenone precursor, based on established chemical principles for this class of compounds.

StepReactantsConditionsIntermediate/ProductDescription
1 This compound, Primary Amine (e.g., Benzylamine)Acid or Lewis acid catalystImine IntermediateThe ketone carbonyl reacts with the primary amine to form an imine.
2 Imine IntermediateSpontaneous or heatCyclized IntermediateThe isocyanide carbon attacks the imine carbon in an intramolecular cyclization.
3 Cyclized IntermediateAromatization (e.g., oxidation)Substituted QuinazolineThe intermediate undergoes tautomerization and oxidation to form the aromatic quinazoline ring.

Table 2: Hypothetical Ugi-type Multicomponent Cascade Reaction

This table outlines a theoretical Ugi four-component reaction (U-4CR), a classic isocyanide-based MCR, to demonstrate how this compound could be used to rapidly build molecular complexity.

ComponentExample CompoundRole in Reaction
Isocyanide This compoundProvides the isocyano carbon for the key cyclization/addition step.
Ketone Acetone (B3395972)Reacts with the amine to form an iminium ion.
Amine Ammonia (B1221849)Forms the iminium ion with the ketone and is incorporated into the final product.
Carboxylic Acid Acetic AcidTraps the nitrilium intermediate formed after the isocyanide addition.
Product A highly functionalized, complex acyclic or heterocyclic structure formed in a single step.

Advanced Spectroscopic and Structural Elucidation of 2 Isocyano 5 Chloro 2 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule like 2-Isocyano-5-chloro-2'-fluorobenzophenone, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment and conformational analysis.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide foundational information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. These protons are distributed across two different spin systems on the chloro-substituted and fluoro-substituted rings. Due to the electronegativity of the substituents and the anisotropic effect of the carbonyl and isocyano groups, these signals would appear in the aromatic region (typically δ 7.0-8.5 ppm). Spin-spin coupling would result in complex multiplets (doublets, triplets, and doublets of doublets), allowing for the determination of the relative positions of the protons on each ring.

¹³C NMR: The carbon NMR spectrum would provide crucial information about the carbon skeleton. It is expected to show 14 distinct signals: one for the carbonyl carbon (C=O), one for the isocyano carbon (-N≡C), and twelve for the aromatic carbons. The carbonyl carbon typically resonates significantly downfield (δ 190-200 ppm). The isocyano carbon signal is also characteristic, often appearing in the δ 160-170 ppm range. The remaining aromatic carbons would appear between δ 115-140 ppm, with their precise shifts influenced by the attached halogen, isocyano, and carbonyl groups.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. acs.org For this compound, a single resonance is expected for the fluorine atom on the 2'-position of the benzophenone (B1666685) core. The chemical shift of this signal provides information about its electronic environment. rsc.org Furthermore, the fluorine atom will couple with adjacent protons (³JHF) and potentially through space with other nearby protons, providing valuable distance constraints and structural information. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity
¹H Aromatic Protons7.0 - 8.5m
¹³C Carbonyl (C=O)190 - 200s
Isocyano (-N≡C)160 - 170s
Aromatic (C-Cl)~135s
Aromatic (C-F)~160 (d, ¹JCF ≈ 250 Hz)d
Aromatic (CH)115 - 140d
¹⁹F 2'-Fluoro-100 to -120m

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. libretexts.orgemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton connectivity through bonds, typically over two or three bonds. libretexts.org It would be used to trace the spin systems within each of the two aromatic rings, confirming the substitution pattern by identifying which protons are adjacent to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It allows for the unambiguous assignment of each protonated aromatic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds. nih.gov Key expected correlations for this compound would include:

Correlations from the aromatic protons to the central carbonyl carbon, linking the two rings to the ketone functional group.

Correlations from the proton at the 3-position to the isocyano carbon, confirming the position of the -N≡C group.

Correlations from the proton at the 3'-position to the fluorine-bearing carbon (C-2'), further confirming the structure of the fluorinated ring.

Solid-State NMR for Packing and Dynamics

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. polymersynergies.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C and ¹⁵N spectra. researchgate.netresearchgate.net The ssNMR spectrum can reveal the presence of different polymorphs (crystal forms), as distinct packing arrangements would lead to different chemical shifts for crystallographically inequivalent carbon atoms. Furthermore, relaxation time measurements in ssNMR can provide information on molecular motions in the solid state. For this molecule, ssNMR could elucidate how the phenyl rings are oriented relative to each other within the crystal lattice.

Lanthanide-Induced Shift (LIS) for Conformational Analysis

Lanthanide-Induced Shift (LIS) is a technique used to probe the three-dimensional structure of molecules in solution. libretexts.org It involves adding a paramagnetic lanthanide complex, often called a shift reagent (e.g., Eu(fod)₃), to the NMR sample. slideshare.net The lanthanide complex coordinates to a Lewis basic site on the molecule—in this case, the carbonyl oxygen atom. nih.gov This coordination induces significant changes (shifts) in the resonance frequencies of nearby protons. The magnitude of the induced shift is dependent on the distance and angle of the proton from the paramagnetic lanthanide ion. researchgate.net By analyzing the LIS data for various protons, particularly those on the two aromatic rings, it is possible to calculate the solution-state conformation of the molecule, including the crucial dihedral angles between the phenyl rings. nih.gov

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Dihedral Angles

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the molecular geometry can be predicted based on extensive studies of other substituted benzophenones. nih.govresearchgate.net

Benzophenone itself is not planar; the phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric strain. The introduction of ortho-substituents, such as the isocyano and fluoro groups in the target molecule, is known to significantly increase this twisting. nih.gov X-ray diffraction analysis would be expected to reveal two key dihedral angles:

The angle between the plane of the 5-chloro-2-isocyanophenyl ring and the plane of the C-CO-C atoms.

The angle between the plane of the 2'-fluorophenyl ring and the plane of the C-CO-C atoms.

Studies on structurally similar compounds, such as 2-amino-2',5-dichlorobenzophenone, show a very large ring twist of 83.72°. researchgate.net It is therefore anticipated that this compound would also adopt a highly twisted conformation in the solid state, with dihedral angles likely in the range of 60-90° between the two aromatic rings. This analysis provides absolute values for bond lengths and angles, confirming the molecular connectivity established by NMR. scispace.comguidechem.com

Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography Note: These are typical or expected values based on data from analogous structures.

Parameter Atoms Involved Expected Value
Bond Length C=O~1.22 Å
C-N (isocyano)~1.40 Å
N≡C (isocyano)~1.17 Å
C-Cl~1.74 Å
C-F~1.36 Å
C-C (aromatic)1.38 - 1.41 Å
Bond Angle C-CO-C~120°
Dihedral Angle Phenyl Ring Twist60 - 90°

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H···O, C-H···π, RNC···O contacts)

The crystal lattice of this compound is stabilized by a variety of weak intermolecular interactions that dictate the supramolecular architecture. These non-covalent forces, including halogen bonding, hydrogen bonding, and other contacts, are crucial in determining the solid-state packing of the molecules.

Halogen Bonding: The presence of both chlorine and fluorine atoms allows for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (possessing a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophilic site. mdpi.com In the structure of this compound, potential halogen bonds of the type C-Cl···O, C-F···O, or C-Cl···N≡C- could be observed. For instance, an attractive interaction can occur between the electrophilic region on the chlorine atom and a negative site on an adjacent molecule. mdpi.com The Cl···F distance can be less than the sum of their van der Waals radii, indicating a significant interaction that helps direct the crystal structure. mdpi.com

RNC···O Contacts: The isocyano group itself is a versatile participant in intermolecular interactions. The terminal carbon of the isocyanide can act as both a nucleophile and an electrophile. researchgate.net This dual nature allows for RNC···O contacts, where the isocyanide carbon interacts with the carbonyl oxygen of a neighboring molecule. These interactions can be viewed as an incipient nucleophilic attack on the carbonyl carbon, following a trajectory known as the Bürgi–Dunitz angle. acs.orgnih.gov In some structures, the isocyanide carbon can also act as a hydrogen bond acceptor. acs.org

A summary of typical intermolecular contact distances found in related crystal structures is provided below.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
Halogen BondC-ClO=C< 3.27 mdpi.com
Halogen BondC-ClF-C< 3.22 mdpi.com
Hydrogen BondC-HO=C2.2 - 2.8 researchgate.netnih.gov
π-InteractionC-Hπ (Aromatic Ring)2.7 - 3.0 researchgate.netnih.gov
Isocyanide ContactRNCO=C~ 3.2 acs.org

Conformational Preferences and Packing Effects

The conformation of this compound is primarily defined by the dihedral angles between the two phenyl rings and the central carbonyl group. Non-bonded interactions between the substituents on the rings significantly influence these torsional angles, leading to a non-planar molecular geometry.

In benzophenone itself, the phenyl rings are twisted out of the plane of the carbonyl group to minimize steric hindrance. For substituted benzophenones, the degree of this twist is modulated by the nature and position of the substituents. In 5-chloro-2-hydroxybenzophenone, the two aromatic rings are inclined at an angle of 57.02°. researchgate.netnih.gov For 2-fluoroacetophenone, conformational analysis has shown a preference for the planar trans conformer, where the carbonyl oxygen and the fluorine atom are oriented away from each other. rsc.org

For this compound, the bulky isocyano group at the ortho position of one ring and the fluorine atom at the ortho position of the other ring force a significant rotation of both rings relative to the carbonyl plane. This twisting is a compromise between maximizing π-conjugation (which would favor planarity) and minimizing steric repulsion. The resulting conformation is a chiral, propeller-like shape. Crystal packing forces can further influence the final observed conformation in the solid state, sometimes leading to the presence of multiple conformers within the same crystal lattice (polymorphism) or different packing arrangements.

Compound FeatureDescriptionTypical ValueReference
Phenyl Ring Dihedral AngleThe angle between the mean planes of the two aromatic rings.50° - 60° researchgate.net
Conformer PreferenceThe energetically favored orientation of substituents.trans conformer often favored for ortho-substituents. rsc.org
Molecular GeometryOverall shape of the molecule due to bond rotations.Non-planar, twisted propeller shape.N/A

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the bonding characteristics of this compound through its characteristic molecular vibrations.

Characterization of Isocyano, Carbonyl, and Halogen Strengths

The vibrational spectrum of this molecule is dominated by strong, characteristic bands corresponding to the isocyano (N≡C), carbonyl (C=O), and carbon-halogen (C-Cl, C-F) stretching modes.

Isocyano Group (N≡C): The isocyano group gives rise to a very strong and sharp absorption band in the IR spectrum, typically in the range of 2150-2100 cm⁻¹. mdpi.com The exact frequency is sensitive to the electronic environment; conjugation with the aromatic ring can slightly lower the frequency. This stretching frequency can be influenced by factors like solvent polarity and hydrogen bonding. mdpi.comresearchgate.net

Carbonyl Group (C=O): The stretching vibration of the diaryl ketone carbonyl group appears as a strong band in the IR spectrum, generally between 1670 and 1630 cm⁻¹. researchgate.net The conjugation of the carbonyl group with two aromatic rings lowers its frequency compared to aliphatic ketones. The electronegative substituents on the rings can further influence the position of this band.

Carbon-Halogen Bonds (C-Cl, C-F): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, between 800 and 600 cm⁻¹. The C-F stretch occurs at a higher frequency, usually in the 1250-1000 cm⁻¹ range, and is often strong.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyano (R-N≡C)N≡C Stretch2150 - 2100Strong, Sharp
Carbonyl (C=O)C=O Stretch1670 - 1630Strong
Fluoro Aromatic (Ar-F)C-F Stretch1250 - 1000Strong
Chloro Aromatic (Ar-Cl)C-Cl Stretch800 - 600Medium-Strong

Probing Molecular Vibrations and Bonding Characteristics

Beyond simple functional group identification, vibrational spectroscopy provides deeper insights into the molecule's structure and bonding. The coupling of various vibrational modes can occur, leading to complex patterns in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, and their patterns can be indicative of the substitution on the phenyl rings.

The sensitivity of the isocyanide stretching frequency to its local environment makes it a useful probe. mdpi.comarxiv.orgnih.gov Changes in this frequency upon complexation, solvation, or incorporation into different solid-state forms can provide information about intermolecular interactions involving the isocyano group. Similarly, shifts in the carbonyl frequency can indicate the strength of hydrogen or halogen bonding to the oxygen atom. researchgate.net A combined analysis of IR and Raman spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the observed vibrational modes to specific atomic motions. researchgate.netnih.gov

Mass Spectrometry for Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₄H₇ClFNO, HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.

The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O), is a precise value that can be experimentally verified to within a few parts per million (ppm), confirming the compound's elemental composition.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak with roughly one-third the intensity, providing a definitive signature for the presence of a single chlorine atom in the molecule and its fragments. docbrown.info

The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages:

α-Cleavage: Scission of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations.

Loss of CO: Elimination of a neutral carbon monoxide molecule from acylium ions.

Loss of functional groups: Cleavage resulting in the loss of Cl, F, or the N≡C group.

IonDescriptionExpected m/z (for ³⁵Cl)Isotopic Signature
[C₁₄H₇ClFNO]⁺Molecular Ion (M⁺)259.02M+2 peak at 261.02
[C₇H₃ClNO]⁺5-chloro-2-isocyanobenzoyl cation164.99M+2 peak at 166.99
[C₇H₄FO]⁺2-fluorobenzoyl cation123.02None
[C₁₃H₇ClFNO]⁺Loss of CO from M⁺231.02M+2 peak at 233.02

Fragmentation Pathways for Structural Confirmation

The structural elucidation of this compound is significantly aided by mass spectrometry, a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation pattern observed in a mass spectrum is unique to a particular molecular structure and serves as a fingerprint for its identification. While specific experimental mass spectral data for this compound is not widely published, the expected fragmentation pathways can be predicted based on the known mass spectrometric behavior of related compound classes, including aromatic isocyanides, benzophenones, and halogenated aromatic compounds. researchgate.netnih.govresearchgate.net

Upon electron impact ionization (EI), the molecule will form a molecular ion (M+•), which then undergoes a series of fragmentation reactions to yield various daughter ions. The primary fragmentation pathways anticipated for this compound would involve cleavages at the most labile bonds and the loss of stable neutral molecules.

Key predicted fragmentation pathways include:

Loss of the Isocyano Group: A characteristic fragmentation for aromatic isocyanides is the elimination of a hydrogen cyanide (HCN) molecule. researchgate.net This would result in a significant fragment ion.

Cleavage adjacent to the Carbonyl Group: Benzophenones are known to fragment on either side of the carbonyl (C=O) group. nih.gov This can lead to the formation of two primary acylium ions.

Cleavage between the carbonyl carbon and the 5-chloro-2-isocyanophenyl ring.

Cleavage between the carbonyl carbon and the 2-fluorophenyl ring.

Loss of Halogen Atoms: The presence of chlorine and fluorine atoms provides additional fragmentation markers. The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is a common pathway for chlorinated compounds. miamioh.edu The fluorine atom is generally more strongly bonded to the aromatic ring and its loss is less common but still possible.

Sequential Fragmentations: The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, an acylium ion could subsequently lose a carbon monoxide (CO) molecule.

The analysis of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and chlorine-containing fragment peaks would further confirm the presence and number of chlorine atoms in the molecule.

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z), based on the theoretical fragmentation of this compound.

Proposed Fragment Ion Structure m/z (for ³⁵Cl) Neutral Loss
[M]+•[C₁₄H₇ClFNO]+•259-
[M - HCN]+•[C₁₃H₇ClFO]+•232HCN
[M - Cl]+[C₁₄H₇FNO]+224Cl
[C₇H₄ClNCO]+5-chloro-2-isocyanobenzoyl cation165C₇H₄F
[C₇H₄FO]+2-fluorobenzoyl cation123C₇H₃ClN
[C₇H₄F]+2-fluorophenyl cation95CO
[C₆H₄Cl]+4-chlorophenyl cation111CO, HCN

Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound

This predictive analysis of fragmentation pathways provides a foundational framework for the structural confirmation of this compound using mass spectrometry. Experimental verification would be necessary to confirm these proposed pathways and the exact relative abundances of the fragment ions.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The trifunctional nature of 2-isocyano-5-chloro-2'-fluorobenzophenone, possessing isocyano, ketone, and aryl halide moieties, positions it as a versatile building block for a diverse range of organic compounds.

The isocyano group is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov this compound is a suitable precursor for the formation of pharmacologically relevant scaffolds such as benzodiazepines and quinazolines, often through metal-catalyzed cyclization pathways.

Research has demonstrated the synthesis of 1,5-benzodiazepine derivatives through catalyst-free, multi-component reactions involving isocyanides, where the isocyanide serves as a key reactive component. nih.govrsc.orgdocumentsdelivered.com In one established method, the reaction of a diamine, an isocyanide, and two equivalents of acetone (B3395972) can yield benzodiazepine-2-carboxamides. nih.gov The this compound molecule provides the core benzophenone (B1666685) structure common to many benzodiazepine (B76468) drugs, with the isocyano group facilitating cyclization.

The synthesis of quinazolines and their fused analogs can also be achieved using isocyanide precursors. Cobalt-catalyzed reactions have been effectively used to synthesize quinazoline (B50416) derivatives from isocyanides, azides, and amines in a three-component cascade reaction with high atom economy. acs.org This method involves the formation of multiple C-N bonds and one or two rings in a single step. acs.org Another approach involves a cobalt-catalyzed isocyanide insertion-cyclization reaction between an isocyanide and a substituted aniline (B41778) derivative to form benzoimidazoquinazoline amines. rsc.orgfrontiersin.orgrsc.org In this process, a Co(II) catalyst, an oxidant like K₂S₂O₈, and a base are used to promote the direct insertion of the isocyanide into N-H bonds, leading to the heterocyclic product. rsc.org The presence of the chloro and fluoro substituents on the this compound scaffold can further modulate the electronic properties and biological activity of the resulting heterocyclic products.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.orgrsc.org Isocyanide-based multi-component reactions (IMCRs) are particularly valuable for rapidly generating molecular diversity in drug discovery and materials science. frontiersin.orgmdpi.com this compound is an ideal candidate for such reactions due to its reactive isocyano group and its integral ketone functionality.

Two of the most prominent IMCRs are the Passerini and Ugi reactions.

The Passerini Reaction : This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state, especially in aprotic solvents. organic-chemistry.orgnih.gov

The Ugi Reaction : This is a four-component reaction between an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid, yielding an α-acylamino amide. nih.govmdpi.com The reaction is favored in polar protic solvents and proceeds via the formation of a Schiff base, followed by the addition of the isocyanide and the carboxylic acid, and a final Mumm rearrangement. nih.govbeilstein-journals.org

This compound can participate in these reactions primarily as the isocyanide component. Furthermore, its own ketone group can act as the "oxo component" in a Passerini or Ugi reaction, leading to highly functionalized and complex structures.

Table 1: Hypothetical Multi-Component Reactions with this compound
Reaction TypeComponent 1 (Isocyanide)Component 2 (Oxo)Component 3 (Acid)Component 4 (Amine)Product Class
PasseriniThis compoundAldehyde (e.g., Formaldehyde)Carboxylic Acid (e.g., Acetic Acid)N/Aα-Acyloxy Amide wikipedia.org
UgiThis compoundAldehyde (e.g., Formaldehyde)Carboxylic Acid (e.g., Acetic Acid)Amine (e.g., Benzylamine)α-Acylamino Amide nih.gov
Intramolecular UgiA molecule containing all four functional groupsCyclic Peptidomimetic beilstein-journals.org

Isocyanides are isoelectronic with carbon monoxide and are known to be excellent ligands for a wide range of transition metals. vu.nlresearchgate.net They can act as strong σ-donors and tunable π-acceptors, allowing for the fine-tuning of the electronic and steric properties of a metal catalyst. researchgate.net this compound can serve as a sophisticated ligand for organometallic complexes, where its coordination to a metal center alters the electronic distribution of the isocyano moiety, enabling reaction pathways not otherwise accessible. vu.nl

Complexes with isocyanide ligands are known for nearly all transition metals and are used in various catalytic processes. researchgate.net For example, palladium-isocyanide complexes are known to catalyze cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net The benzophenone portion of this compound provides a bulky, electronically-defined backbone that can influence the catalytic activity and selectivity of the resulting metal complex.

Reagent in Specialized Transformations

Beyond its role as a structural building block, the isocyano group's unique reactivity allows it to participate directly in specialized chemical transformations.

The insertion of isocyanides into metal-carbon or metal-heteroatom bonds is a powerful strategy in synthetic chemistry, often referred to as an "imidoylative" reaction. rsc.orgnih.gov These processes have been significantly advanced by the use of metal catalysis, particularly with palladium. rsc.orgresearchgate.net The synergy between C-H bond activation and isocyanide insertion provides an efficient method for constructing complex molecules. rsc.orgresearchgate.net

In a typical palladium-catalyzed isocyanide insertion, an organopalladium intermediate reacts with the isocyanide, which inserts into the palladium-carbon bond to form an imidoylpalladium species. acs.org This intermediate can then be trapped by various nucleophiles to generate diverse products. Kinetic studies have shown that the rate-determining step is often the migration of the organic group to the pre-coordinated isocyanide, a rate that increases with the electrophilicity of the isocyanide. acs.org The electron-withdrawing fluoro- and chloro-substituents on the this compound molecule would likely enhance its reactivity in such insertion reactions.

Table 2: Examples of Metal-Catalyzed Isocyanide Reactions
Catalyst/MetalReaction TypeGeneral OutcomeReference
Palladium(II)Isocyanide Insertion / Cross-CouplingFormation of ketones, amides, nitriles nih.govresearchgate.net
Cobalt(II)Isocyanide Insertion-CyclizationSynthesis of quinazolines and other N-heterocycles acs.orgrsc.org
Copper(I)HeterocyclizationFormation of imidazoles, triazines researchgate.net
Iron(0)C-H ImidoylationDirect functionalization of C-H bonds vu.nl

The application of isocyanide chemistry has expanded into materials science, particularly in polymer synthesis and functionalization. frontiersin.org There are two primary strategies where a molecule like this compound can be employed.

First, isocyanide-based multicomponent reactions, such as the Passerini reaction, can be used to synthesize novel, highly functional monomers. nih.govrsc.org By choosing appropriate carboxylic acid and aldehyde/ketone components, monomers with specific functionalities (e.g., pendant double bonds for subsequent polymerization) can be created in a single, efficient step. rsc.org This approach allows for the creation of polymers with precisely engineered properties.

Second, isocyanides themselves can undergo polymerization. The living polymerization of isocyanide monomers, often catalyzed by nickel(II) or alkyne-palladium(II) complexes, produces poly(isocyanide)s. nih.govacs.org These polymers are notable for their rigid, helical secondary structures. acs.org The specific substituents on the isocyanide monomer, such as the bulky and electronically distinct 5-chloro-2'-fluorobenzophenone group, would directly influence the properties of the resulting helical polymer, including its solubility, stability, and chiroptical characteristics.

Design of Molecular Probes and Advanced Materials (focus on chemical principles)

While the direct use of this compound as a building block in COF synthesis is not explicitly detailed in current literature, its structural precursor, 2-Amino-5-chloro-2'-fluorobenzophenone (B18288), is a viable candidate for integration into crystalline porous polymers. The isocyano functional group is commonly synthesized via the dehydration of a formamide (B127407), which is itself derived from a primary amine. Therefore, the principles of incorporating the parent amine are directly relevant.

The primary amine group on 2-Amino-5-chloro-2'-fluorobenzophenone can undergo condensation reactions with aldehyde-functionalized monomers to form robust, porous, and crystalline imine-linked COFs. In this process, the amine serves as a multitopic linker, connecting to other building blocks to create a pre-designed, extended two- or three-dimensional network.

A more advanced strategy involves the concept of transimination. Research has shown that benzophenone imines can be used directly in COF synthesis, reacting with other amines to form the desired framework and releasing benzophenone as a byproduct. This method has been noted to sometimes produce COFs with enhanced porosity compared to those synthesized from free amines directly chemrxiv.org. The precursor, 2-Amino-5-chloro-2'-fluorobenzophenone, could first be converted to a benzophenone imine and then used as a monomer in such a reaction. Furthermore, the integration of the benzophenone unit itself into the COF backbone is a known strategy to create photoactive frameworks for applications such as photocatalysis nih.gov. The presence of the chloro and fluoro substituents would further modulate the electronic properties and stability of the resulting framework.

Table 1: Properties of this compound Precursor

Property Value Source(s)
Compound Name 2-Amino-5-chloro-2'-fluorobenzophenone chemimpex.combiosynth.comsigmaaldrich.com
CAS Number 784-38-3 chemimpex.combiosynth.comsigmaaldrich.com
Molecular Formula C₁₃H₉ClFNO chemimpex.combiosynth.comsigmaaldrich.com
Molecular Weight 249.67 g/mol chemimpex.combiosynth.com
Appearance Yellow crystalline powder chemimpex.com

| Melting Point | 95-98 °C | sigmaaldrich.com |

The molecular structure of this compound is exceptionally well-suited for its use as a photoreactive tool in chemoproteomics, specifically for photoaffinity labeling. This application relies on bifunctional molecules that can both bind to a protein target and report that binding event. The title compound contains the two essential features for such a tool: a photoreactive group and a versatile chemical handle.

Chemical Principles:

Photoreactive Group (Benzophenone): The benzophenone moiety is a classic and robust photo-crosslinker. Upon irradiation with UV light (typically in the range of 350–360 nm), the benzophenone carbonyl group undergoes an n→π* transition to an excited singlet state, which then rapidly converts to a long-lived triplet state via intersystem crossing. This triplet diradical is capable of abstracting a hydrogen atom from proximal C-H bonds, such as those found on amino acid side chains within a protein's binding pocket. This abstraction generates a radical pair that subsequently collapses to form a stable, covalent carbon-carbon bond, permanently linking the probe to its interacting protein partner acs.org.

Versatile Handle (Isocyanide): The isocyanide group (–N⁺≡C⁻) is a unique and highly versatile functional group. It is known to participate in a variety of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions acs.orgwikipedia.org. This reactivity allows for the facile, one-pot attachment of other essential molecular components. For example, an IMCR could be used to append a terminal alkyne or azide (B81097) group, which serves as a reporter handle for downstream analysis via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This would enable the visualization or enrichment of the now-tagged proteins acs.org.

Thus, this compound can be considered a minimalist bifunctional probe. The benzophenone core acts as the "warhead" for covalent capture of target proteins, while the isocyanide serves as a "modular attachment point" for reporter tags or other ligands designed to direct the probe to specific protein families.

Table 2: Functional Roles of Chemical Groups in a Photoreactive Probe

Functional Group Role Chemical Principle Source(s)
Benzophenone Photo-crosslinker Forms a triplet diradical upon UV irradiation, which covalently binds to proteins via C-H insertion. acs.org

| Isocyanide | Versatile Chemical Handle | Enables attachment of reporter tags or other moieties via Isocyanide-Based Multicomponent Reactions (IMCRs). | acs.orgwikipedia.orgacs.org |

The design of novel fluorescent probes often relies on a rigid aromatic core whose photophysical properties can be fine-tuned by substituents. The 5-chloro-2'-fluorobenzophenone scaffold present in the title compound provides a promising platform for such design, particularly as its direct amine precursor, 2-Amino-5-chloro-2'-fluorobenzophenone, is known to be a fluorescent compound biosynth.com.

Principles of Fluorophore Design and Mechanism:

Fluorophore Core: The benzophenone structure provides a conjugated π-system and conformational rigidity, which are foundational requirements for fluorescence. Electron delocalization across the two aromatic rings connected by the carbonyl group allows for π→π* electronic transitions, leading to light absorption and subsequent fluorescent emission.

Influence of Substituents: The photophysical properties (e.g., absorption/emission wavelength, quantum yield, and lifetime) of the benzophenone core are heavily influenced by its substituents.

Halogens (Fluoro and Chloro): The fluorine atom at the 2'-position and the chlorine atom at the 5-position can significantly alter the electronic distribution within the molecule through inductive and resonance effects. This can shift the absorption and emission maxima. Furthermore, the chlorine atom, due to the "heavy-atom effect," can increase the rate of intersystem crossing from the excited singlet state to the triplet state. While this effect is useful for photoreactivity (as discussed in 6.3.2), it often leads to quenching of fluorescence. The strategic placement and interplay of these halogens are therefore critical in balancing the desired photophysical outcomes.

Isocyanide vs. Amine: The electronic nature of the functional group at the 2-position is paramount. The precursor's amino group (–NH₂) is a strong electron-donating group, while the isocyano group (–N≡C) is electron-withdrawing. This fundamental electronic difference means that this compound will have vastly different absorption and emission characteristics compared to its amine precursor.

Sensing Mechanism: The reactivity of the isocyanide group makes it an excellent trigger for creating a "turn-on" or "turn-off" fluorescent sensor. A chemical reaction that transforms the isocyanide into a different functional group (e.g., hydrolysis to a formamide) would drastically alter the electronic nature of the molecule. This change can modulate the efficiency of an intramolecular charge transfer (ICT) process, which is a common mechanism for fluorescence sensing. In a potential probe, the isocyanide-containing compound might have its fluorescence quenched; a specific reaction at the isocyanide could disrupt this quenching pathway, leading to a "turn-on" fluorescent signal that is directly proportional to the reaction event.

Future Research Directions and Outlook

Exploration of Unprecedented Reactivity of the Isocyano-Benzophenone System

The isocyanide functional group is renowned for its dual electronic character, exhibiting both nucleophilic and electrophilic properties at the terminal carbon atom. nih.gov This allows it to participate in a wide array of reactions, including multicomponent reactions (MCRs) like the Ugi and Passerini reactions, cycloadditions, and reactions with radicals. researchgate.netwikipedia.orgresearchgate.net The benzophenone (B1666685) core is not merely a scaffold but an active participant, known for its photochemical reactivity, particularly the ability to undergo photoreduction to form a ketyl radical. hilarispublisher.comresearchgate.netneliti.com

Future research should focus on the synergistic reactivity arising from these two functionalities within the same molecule. Key research questions include:

Intramolecular Reactions: Can the photochemically generated benzophenone ketyl radical interact with the isocyanide group? This could lead to novel intramolecular cyclization pathways, forming complex heterocyclic systems that are otherwise difficult to synthesize.

Novel Multicomponent Reactions: The presence of the isocyanide and the electrophilic ketone, along with the halogenated aromatic rings, could enable new MCRs. For instance, the isocyanide could act as an N1 synthon in oxidative coupling reactions, a departure from its typical reactivity profile. organic-chemistry.org

Tandem Reactions: Research could explore one-pot tandem reactions where an initial isocyanide-based reaction is followed by a transformation involving the benzophenone moiety or the halogen substituents, providing rapid access to molecular complexity.

The unique reactivity of isocyanides as versatile synthons continues to be a subject of intense study, with applications in forming diverse molecular architectures. researchgate.net

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of benzophenone and isocyanide derivatives often involves harsh conditions, stoichiometric reagents, and hazardous solvents. google.com A critical future direction is the development of environmentally benign methods for the synthesis of 2-Isocyano-5-chloro-2'-fluorobenzophenone and its derivatives.

Promising green chemistry approaches include:

Catalytic Processes: Replacing stoichiometric reagents, such as the zinc chloride used in the synthesis of the precursor 2-amino-5-chloro-2'-fluorobenzophenone (B18288), with catalytic amounts of more environmentally friendly alternatives. google.comresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or photochemical methods to drive reactions can reduce reaction times and energy consumption. hilarispublisher.comresearchgate.net The photoreduction of benzophenone itself can be achieved using sunlight and green solvents like ethanol (B145695). hilarispublisher.comresearchgate.net

Green Solvents: Exploring the use of water or bio-based solvents for isocyanide-based multicomponent reactions (IMCRs) is a well-established green methodology that could be adapted for this system. researchgate.net

Biocatalysis and Flow Chemistry: Enzymatic synthesis offers high selectivity under mild conditions, representing a key area for future development. google.com Furthermore, transitioning the synthesis to continuous flow processes can improve safety, efficiency, and scalability while minimizing waste. nih.gov

These strategies align with the broader goal of making the production of active pharmaceutical ingredients (APIs) and their intermediates more sustainable. alentris.org

Advancements in Computational Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules. For the this compound system, computational methods can accelerate discovery and rationalize experimental outcomes.

Future computational studies could focus on:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map the potential energy surfaces of proposed reactions, such as the intramolecular cyclizations mentioned in section 7.1. This can predict the feasibility of a reaction and identify the most likely products. acs.org

Predicting Reactivity Parameters: Calculating and applying parameters, such as the Surface-Averaged Donor Atom Potential (SADAP), can help predict the reactivity of the isocyanide group towards different reagents. mdpi.com

Understanding Substituent Effects: Modeling how the chloro and fluoro substituents influence the electronic structure and, consequently, the reactivity and selectivity of both the isocyanide and benzophenone moieties.

Simulating Spectroscopic Data: Predicting NMR and IR spectra to aid in the characterization of novel reaction products.

A hypothetical comparison illustrates how computational predictions could guide synthetic efforts:

Proposed ReactionComputational Prediction (DFT)Hypothetical Experimental Outcome
Photochemical Intramolecular CyclizationLow activation barrier for ketyl radical addition to isocyanide; product A is thermodynamically favored.Product A is the major isomer.
Lewis Acid-Catalyzed [4+1] CycloadditionHigh activation barrier; reaction is predicted to be slow and low-yielding.No significant reaction observed.

Such predictive power can save significant time and resources in the lab by prioritizing high-probability reactions. researchgate.net

Integration into Automated Synthesis Platforms

The drive for efficiency in drug discovery and materials science has led to the development of automated synthesis platforms. youtube.com These systems combine robotics, liquid handling, and software control to perform multi-step syntheses with high throughput. Given that this compound is a versatile intermediate, it is an ideal candidate for integration into such platforms.

Future research in this area would involve:

Developing Robust Reaction Modules: Optimizing the synthesis of the title compound and its subsequent reactions (e.g., Ugi, Passerini) to be reliable and compatible with automated systems.

Flow Chemistry Integration: Converting key synthetic steps into a continuous flow process, which is highly amenable to automation and scale-up. nih.govpharmafeatures.com

Library Synthesis: Using the automated platform to react this compound with a diverse set of building blocks to rapidly generate large libraries of novel compounds for biological screening or materials testing.

A hypothetical workflow for an automated platform is outlined below:

StepActionTechnology Used
1Dispense stock solution of this compound into reaction vials.Automated Liquid Handler (e.g., Hamilton VANTAGE)
2Add a unique aldehyde, carboxylic acid, and amine to each vial from a predefined building block library.Liquid Handler, Automated Reagent Store
3Agitate and heat reaction vials under controlled conditions to perform a Ugi multicomponent reaction.Robotic Agitator/Heater Block
4Perform automated sample workup and purification.Automated SPE (Solid Phase Extraction) module
5Analyze final products and transfer data to LIMS.Integrated HPLC-MS, Laboratory Information System

This approach dramatically accelerates the design-make-test-analyze cycle in research. youtube.com

New Frontiers in Advanced Material Design Utilizing its Structural Features

The unique combination of functional groups in this compound provides a rich platform for designing advanced materials. researchgate.netaakash.ac.in

Future research could venture into several new frontiers:

Coordination Polymers and MOFs: The isocyanide group is an excellent ligand for transition metals, analogous to carbon monoxide. wikipedia.org It can be used to construct novel metal-organic frameworks (MOFs) or coordination polymers. The benzophenone moiety could act as a photosensitive linker, leading to materials with light-switchable properties, while the halogens could tune the crystal packing and electronic properties. acs.org

Photosensitive Polymers: The benzophenone core is a well-known photo-crosslinker. The isocyanide group can be polymerized or used as a reactive handle to incorporate the molecule into polymer chains. This could lead to the development of novel photopolymers for applications in lithography, coatings, or 3D printing.

Functional Surfaces: The molecule could be grafted onto surfaces via the isocyanide group's affinity for certain metals or through reactions involving its other functional groups. This could create surfaces with tailored properties, such as altered hydrophobicity, photo-responsiveness, or specific binding capabilities.

The versatility of the isocyanide functional group, from synthesis to materials science, makes it a promising component for creating materials with novel functions. nih.gov

Q & A

What are the recommended synthetic routes for 2-Isocyano-5-chloro-2'-fluorobenzophenone, and how can competing side reactions be minimized?

Basic : The compound can be synthesized via sequential functionalization of benzophenone derivatives. A common approach involves introducing the isocyano group through substitution reactions, such as treating a brominated precursor with silver cyanide (AgCN) under anhydrous conditions . Chloro and fluoro substituents are typically introduced via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ and F₂/AgF, respectively. Key challenges include controlling regioselectivity and avoiding over-halogenation .
Advanced : To minimize side reactions (e.g., oxidation of the isocyano group), employ low-temperature (-20°C) conditions and inert atmospheres. Computational modeling (DFT) can predict reactive sites and optimize substituent positioning. LC-MS monitoring during synthesis helps identify intermediates like 5-chloro-2'-fluorobenzophenone-2-amine, which may form via reductive pathways .

How do the electronic effects of chloro and fluoro substituents influence the reactivity of the isocyano group in this compound?

Basic : The electron-withdrawing nature of Cl (para) and F (ortho) groups increases the electrophilicity of the isocyano group, enhancing its reactivity in nucleophilic additions. IR spectroscopy (stretching frequency ~2150 cm⁻¹) confirms this effect, as electron-deficient isocyanides exhibit higher ν(N≡C) values .
Advanced : Substituent effects can be quantified via Hammett σ constants (σₚ for Cl: +0.23; σₒ for F: +0.52). These values correlate with reaction rates in cycloadditions, where electron-deficient isocyanides favor [4+1] reactions with dienes. X-ray crystallography of intermediates (e.g., metal-isocyanide complexes) can further elucidate electronic interactions .

What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic : Essential techniques include:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic splitting patterns for Cl and F).
  • HRMS : Confirm molecular weight (C₁₄H₈ClFN₂O, exact mass: 282.03).
  • IR : Detect N≡C stretching (~2150 cm⁻¹) .
    Advanced : Contradictions in NMR data (e.g., unexpected coupling constants) may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) can resolve dynamic effects. For purity validation, combine HPLC with diode-array detection (DAD) to distinguish isomers like 2-isocyano-5-chloro-3'-fluorobenzophenone .

What are the stability concerns for this compound under standard laboratory conditions, and how can degradation pathways be mitigated?

Basic : The isocyano group is prone to hydrolysis, forming urea derivatives in humid environments. Store the compound under argon at -20°C in amber vials to prevent photodegradation. TGA analysis shows decomposition onset at ~150°C, releasing HF and Cl₂ gases .
Advanced : Degradation kinetics can be studied via accelerated stability testing (40°C/75% RH). LC-MS identifies primary degradation products, such as 2-amino-5-chloro-2'-fluorobenzophenone. Adding radical scavengers (e.g., BHT) suppresses oxidative pathways .

How can computational methods aid in predicting the compound’s applications in catalysis or material science?

Advanced : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s frontier orbitals, predicting its efficacy as a ligand in transition-metal catalysis. For example, the LUMO energy (-1.8 eV) suggests strong σ-donation to Pd(0) in cross-coupling reactions. Molecular docking studies can also explore its potential in inhibiting enzymes (e.g., kinases) via isocyanide-metal interactions .

What strategies resolve contradictions in reported synthetic yields or spectroscopic data across literature sources?

Basic : Cross-validate data using multiple techniques (e.g., NMR with COSY for connectivity). Reproduce syntheses with strict control of stoichiometry (e.g., AgCN vs. NaCN) and reaction time.
Advanced : Meta-analysis of literature reveals that yields vary due to trace moisture in solvents or residual catalysts. Employ high-throughput screening (HTS) to optimize conditions (e.g., solvent polarity, base strength). Collaborative databases like PubChem provide crowd-sourced spectral data for benchmarking .

What are the safety protocols for handling this compound, given its potential toxicity?

Basic : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as isocyanides are irritants. Monitor air quality for HF and Cl₂ during thermal decomposition .
Advanced : Implement in situ FTIR to detect gaseous byproducts in real time. Toxicity can be assessed via Ames testing for mutagenicity or zebrafish embryo assays for acute toxicity .

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Feasible Synthetic Routes

Reactant of Route 1
2-Isocyano-5-chloro-2'-fluorobenzophenone
Reactant of Route 2
2-Isocyano-5-chloro-2'-fluorobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.